molecular formula C24H27NO5S B2522000 N-(3-acetyl-2-methylbenzofuran-5-yl)-N-(mesitylsulfonyl)butyramide CAS No. 518317-64-1

N-(3-acetyl-2-methylbenzofuran-5-yl)-N-(mesitylsulfonyl)butyramide

Cat. No. B2522000
CAS RN: 518317-64-1
M. Wt: 441.54
InChI Key: JADRIXKITSDCMI-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methylbenzofuran-5-yl)-N-(mesitylsulfonyl)butyramide, also known as AMBSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Germination Inhibitory Constituents

Research on the flowers of Erigeron annuus identified germination inhibitory constituents, including (5-butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid. This study suggests potential agricultural applications of furan derivatives in controlling seed germination and weed management (Oh et al., 2002).

Synthesis and Characterization of Celecoxib Derivatives

A series of novel N-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings highlight the versatility of incorporating specific functional groups into molecules for diverse biological applications (Küçükgüzel et al., 2013).

Catalysis with N-Heterocyclic Carbenes

N-Heterocyclic carbenes derived from N-mesityl-N-methyltriazolium salts have been used to catalyze the formation of homoenolate species from α,β-unsaturated aldehydes. This research presents a methodological advancement in catalysis that could be relevant for synthetic applications of complex molecules (Chan & Scheidt, 2008).

Palladium Complexes in Catalysis

Palladium pincer complexes have shown significant catalytic activity in Heck-type coupling reactions. This work provides a foundation for the development of novel catalytic systems that could facilitate the synthesis of pharmaceutically relevant compounds (Hahn et al., 2005).

properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,6-trimethylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5S/c1-7-8-22(27)25(31(28,29)24-15(3)11-14(2)12-16(24)4)19-9-10-21-20(13-19)23(17(5)26)18(6)30-21/h9-13H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADRIXKITSDCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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